molecular formula C9H18ClF2N B13466037 3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride

3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride

Cat. No.: B13466037
M. Wt: 213.69 g/mol
InChI Key: YSJGJHYYSUYZRR-UHFFFAOYSA-N
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Description

3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is a chemical compound with the molecular formula C9H17F2N·HCl It is characterized by the presence of a difluorocyclohexyl group attached to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride typically involves the following steps:

    Formation of the Difluorocyclohexyl Intermediate: The starting material, cyclohexane, undergoes fluorination to introduce two fluorine atoms at the 4-position, resulting in 4,4-difluorocyclohexane.

    Attachment of the Propan-1-Amine Group: The difluorocyclohexyl intermediate is then reacted with a suitable propan-1-amine derivative under controlled conditions to form the desired product.

    Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like lithium aluminum hydride.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorocyclohexyl ketones, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride involves its interaction with molecular targets in biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4,4-Difluorocyclohexyl)propan-2-amine hydrochloride
  • 2-Amino-3-(4,4-difluorocyclohexyl)propan-1-ol hydrochloride

Uniqueness

3-(4,4-Difluorocyclohexyl)propan-1-amine hydrochloride is unique due to its specific structural features, such as the difluorocyclohexyl group and the propan-1-amine backbone. These features confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C9H18ClF2N

Molecular Weight

213.69 g/mol

IUPAC Name

3-(4,4-difluorocyclohexyl)propan-1-amine;hydrochloride

InChI

InChI=1S/C9H17F2N.ClH/c10-9(11)5-3-8(4-6-9)2-1-7-12;/h8H,1-7,12H2;1H

InChI Key

YSJGJHYYSUYZRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CCCN)(F)F.Cl

Origin of Product

United States

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